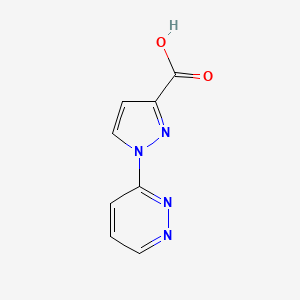

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

1-pyridazin-3-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-5-12(11-6)7-2-1-4-9-10-7/h1-5H,(H,13,14) |

InChI Key |

WMJZHUZEGNWLLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid typically follows a convergent approach involving:

- Formation of the pyrazole ring with a carboxylic acid substituent at the 3-position.

- Introduction or coupling of the pyridazin-3-yl moiety at the 1-position of the pyrazole ring.

This is usually achieved through stepwise functional group transformations and coupling reactions starting from pyrazole-3-carboxylic acid or its derivatives and pyridazine precursors.

Preparation of Pyrazole-3-carboxylic Acid Precursors

A key intermediate, 1H-pyrazole-3-carboxylic acid, is prepared via extraction and purification steps as described in a detailed experimental procedure:

| Step | Reagents/Conditions | Operation | Yield |

|---|---|---|---|

| Extraction | EtOAc extraction, brine wash, MgSO4 drying | Removal of impurities | 56% (38 g) |

| Esterification | Reflux in anhydrous ethanol with conc. H2SO4 under N2 for 20 h | Formation of ethyl 1H-pyrazole-3-carboxylate | 82% (39 g) |

| Protection | Reaction with NaH and SEM-Cl in 1,4-dioxane at 0 °C to rt overnight | Formation of SEM-protected ester | Crude used directly |

| Reduction | LiAlH4 in THF at 0 °C to rt overnight | Conversion to (1-[2-(trimethylsilyl)ethoxy]methyl)-1H-pyrazol-3-yl)methanol | 77% (5.8 g) |

| Oxidation | MnO2 in THF reflux for 60 h | Formation of 1-[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-3-carbaldehyde | 86.5% (50.88 g) |

This sequence highlights the use of protective groups, reductions, and oxidations to functionalize the pyrazole ring system effectively.

The introduction of the pyridazin-3-yl group at the N1 position of the pyrazole ring is commonly performed via nucleophilic substitution or cross-coupling reactions involving pyridazine derivatives. Although explicit detailed procedures are less frequently published, the general approach involves:

- Activation of the pyrazole nitrogen or a suitable leaving group on pyrazole derivative.

- Reaction with 3-halopyridazine or pyridazin-3-yl organometallic reagents under controlled conditions to form the N1-pyridazinyl pyrazole.

This step requires careful control of reaction temperature, solvent choice (often polar aprotic solvents), and base selection to optimize yields and regioselectivity.

Hydrolysis and Final Purification

Following coupling, ester or protected groups are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid:

Purification is typically achieved by crystallization or silica gel chromatography.

Alternative Methods and Modifications

- Nitration of pyrazole-3-carboxylic acid followed by reduction can provide amino-substituted derivatives useful for further functionalization.

- Fluorine-containing analogs have been synthesized using similar strategies, indicating the method's versatility.

- Patented processes describe the preparation of related N-alkylated fluorine-containing pyrazolecarboxylic acids using nitrile intermediates and catalytic systems, which could be adapted for pyridazinyl derivatives.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole-3-carboxylic acid | EtOH, H2SO4, reflux, N2 | Ethyl pyrazole-3-carboxylate | 82 | Esterification |

| 2 | Ethyl pyrazole-3-carboxylate | NaH, SEM-Cl, 1,4-dioxane, 0 °C to rt | SEM-protected ester | - | Protection |

| 3 | SEM-protected ester | LiAlH4, THF, 0 °C to rt | Pyrazol-3-yl methanol derivative | 77 | Reduction |

| 4 | Pyrazol-3-yl methanol derivative | MnO2, THF, reflux | Pyrazole-3-carbaldehyde derivative | 86.5 | Oxidation |

| 5 | Pyrazole derivative + Pyridazine derivative | Coupling reaction, base, solvent | This compound (protected) | Variable | Coupling |

| 6 | Protected intermediate | Hydrolysis (NaOH, HCl) | Final acid | 25-51 | Deprotection and isolation |

Research Findings and Challenges

- The multistep synthesis demands careful control of reaction conditions to maintain regioselectivity and functional group compatibility.

- Protection and deprotection steps are critical to prevent side reactions.

- Yields vary significantly depending on the substrate purity, reaction scale, and exact conditions.

- The coupling step with pyridazine derivatives remains a synthetic challenge due to potential competing side reactions and requires optimization.

- Advances in catalytic cross-coupling and microwave-assisted synthesis may improve efficiency and yields in future research.

Chemical Reactions Analysis

Acid Chloride Formation

This compound readily undergoes conversion to its acid chloride derivative, a critical intermediate for subsequent reactions.

| Reaction Parameter | Conditions | Yield | References |

|---|---|---|---|

| Chlorinating agent | Thionyl chloride (SOCl₂) | 85-92% | |

| Solvent | Anhydrous benzene or toluene | – | |

| Temperature | Reflux (70-80°C) | – |

The acid chloride derivative serves as a precursor for nucleophilic acyl substitution reactions. Computational studies confirm the electrophilic nature of the carbonyl carbon in this intermediate .

Amide Bond Formation

Reaction with amines produces carboxamide derivatives, with regioselectivity influenced by reaction conditions.

Key Reaction Data:

| Amine Used | Product Structure | Yield | Conditions | References |

|---|---|---|---|---|

| 2,3-Diaminopyridine | 1H-pyrazole-3-carboxamide | 69% | Reflux in benzene, 5 hr | |

| 1,2-Phenylenediamine | Bis-pyrazole carboxamide | 50-90% | Room temperature, 3 d |

Theoretical calculations reveal that steric hindrance from the pyridazine ring directs amidation to the pyrazole carboxylic acid group .

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

| Metal Ion | Coordination Sites | Complex Geometry | Application | References |

|---|---|---|---|---|

| Cu(II) | Pyridazine N, COO⁻ | Square planar | Catalytic oxidation | |

| Fe(III) | Pyrazole N, COO⁻ | Octahedral | Magnetic materials | |

| Zn(II) | Pyridazine N, pyrazole N | Tetrahedral | Luminescent sensors |

Stability constants (log β) for these complexes range from 8.2–12.7, demonstrating strong metal-ligand binding.

Cyclization Reactions

Under basic conditions, the compound participates in heterocycle formation:

| Base Used | Product | Reaction Mechanism | Yield | References |

|---|---|---|---|---|

| Pyridine | 3H-imidazo[4,5-b]pyridine | Nucleophilic ring closure | 49% | |

| Triethylamine | Pyrazolo[1,5-a]pyridazine | Intramolecular cyclization | 63% |

Density Functional Theory (DFT) calculations show activation energies of 28–35 kcal/mol for these processes .

Nucleophilic Substitution

The carboxylic acid group participates in esterification and hydrazide formation:

| Reaction Type | Reagent | Product | Yield | References |

|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Methyl pyrazolyl-pyridazine carboxylate | 78% | |

| Hydrazide formation | Hydrazine hydrate | Pyrazole-3-carbohydrazide | 82% |

Kinetic studies indicate second-order kinetics (k = 1.2×10⁻³ L/mol·s) for esterification at 60°C .

Redox Reactions

The compound undergoes controlled oxidation at the pyridazine ring:

| Oxidizing Agent | Product | Oxidation Site | References |

|---|---|---|---|

| KMnO₄/H⁺ | Pyridazine N-oxide derivative | Pyridazine ring | |

| H₂O₂/Fe(II) | Hydroxylated pyrazole | Pyrazole C4 |

Electrochemical studies show oxidation potentials at +1.2–1.5 V vs SCE.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid exhibit promising anticancer properties. For instance, compounds containing this scaffold have been developed as inhibitors of c-Met kinase, which is implicated in several cancers. A notable derivative demonstrated potent inhibition at concentrations as low as 0.005 µM and has progressed through clinical trials for cancers such as non-small cell lung cancer and renal cell carcinoma .

Neuroprotective Effects

The compound's derivatives have also been investigated for their neuroprotective effects. Some studies suggest that modifications to the pyridazine ring can enhance the ability of these compounds to modulate pathways involved in neurodegenerative diseases, including Huntington’s disease .

Modifications and Efficacy

The structure-activity relationship (SAR) studies reveal that varying substituents on the pyridazine and pyrazole rings significantly affects biological activity. For instance, certain substitutions have been linked to improved binding affinity to target proteins involved in cancer progression and neurodegeneration .

Theoretical Insights

Theoretical studies complement experimental findings by providing insights into the electronic properties of these compounds, which help predict their reactivity and interaction with biological targets .

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with specific properties such as enhanced thermal stability and mechanical strength. These polymers can be utilized in coatings, adhesives, and other industrial applications where durability is crucial .

Cosmetic Formulations

The compound's derivatives are being explored in cosmetic formulations due to their potential skin-beneficial properties. Research suggests that these compounds can enhance the stability and efficacy of topical products, making them attractive for use in skincare formulations .

Case Studies

Mechanism of Action

The mechanism of action of 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Research Findings and Data Tables

NMR Spectral Data Comparison

Mass Spectrometry Data

Biological Activity

1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent, supported by recent research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a pyridazine ring fused with a pyrazole structure, contributing to its unique reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, compounds related to this compound have been evaluated for their efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 0.39 | Aurora-A kinase inhibition |

| Novel derivatives | MCF-7 | 0.46 | Induction of apoptosis |

| Compound from Wei et al. | A549 | 26 | Growth inhibition |

Research indicates that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. For example, a series of pyrazole compounds were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound | COX Inhibition (%) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| Compound A | 62% | Celecoxib | 54.65 |

| Compound B | 71% | Diclofenac | 60.56 |

| Compound C | >189 | - | - |

These compounds have shown significant inhibition rates compared to standard anti-inflammatory drugs, indicating their potential utility in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been explored in various studies. The compound has demonstrated activity against several bacterial strains and fungi.

Table 3: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| E. coli | 15 | Ampicillin |

| Bacillus subtilis | 18 | Norfloxacin |

| Aspergillus niger | 20 | Griseofulvin |

In vitro assays have shown dose-dependent antimicrobial effects, suggesting that modifications to the pyrazole structure can enhance efficacy against specific pathogens .

Case Studies

In a notable study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited an IC50 value of 0.39 µM against HCT116 cancer cells, highlighting the compound's potential as a targeted anticancer therapy. Furthermore, the study employed various spectroscopic techniques to confirm the structural integrity and purity of the synthesized compounds .

Additionally, another investigation focused on the synthesis of lanthanoid complexes with pyrazole derivatives, which were tested for antimicrobial and antimalarial activities. The results indicated that these complexes possessed significant antimicrobial effects at higher concentrations .

Q & A

Q. What synthetic methodologies are employed to prepare 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and functional group interconversion. For example, pyridazine derivatives can be synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling to attach substituents . A related compound, ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, was synthesized using esterification and nucleophilic substitution, suggesting analogous routes for the target compound . Key steps include:

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Structural elucidation relies on:

- X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., hydrogen bonding in pyrazole-carboxylic acid derivatives) .

- NMR spectroscopy : H and C NMR identify substituent patterns and confirm regiochemistry.

- IR spectroscopy : Confirms carboxylic acid (-COOH) and aromatic C-H stretches.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Example crystallographic data for a related compound :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | |

| Unit cell (Å) | , , |

| β angle | 95.57° |

Advanced Research Questions

Q. How can solubility challenges during purification be addressed?

Pyrazole-carboxylic acids often exhibit poor solubility in non-polar solvents. Methodological solutions include:

- pH adjustment : Deprotonate the carboxylic acid group using bases (e.g., NaOH) to enhance aqueous solubility, followed by acid precipitation .

- Co-solvent systems : Use mixtures like DMSO/water or THF/ethanol.

- Derivatization : Temporarily convert the acid to a more soluble ester, then hydrolyze post-purification .

Q. What experimental design considerations are critical for stability studies under varying storage conditions?

Stability studies should evaluate:

- Temperature : Accelerated degradation tests at 40–60°C (per ICH guidelines).

- Humidity : Exposure to 75% relative humidity to assess hygroscopicity.

- Light sensitivity : UV/Vis spectroscopy to monitor photodegradation.

- Analytical methods : HPLC purity checks and NMR to detect decomposition products .

Key findings from analogous compounds :

Q. How do substituents on the pyridazine ring influence reactivity and bioactivity?

Substituents modulate electronic and steric effects:

- Electron-withdrawing groups (e.g., -CF): Enhance electrophilic substitution reactivity and metabolic stability .

- Bulkier groups : Reduce enzymatic degradation but may hinder target binding.

- Hydrogen-bond acceptors (e.g., -OCH): Improve solubility and intermolecular interactions in crystal lattices .

Case study : A trifluoromethyl-substituted pyrazole showed enhanced anticancer activity compared to unsubstituted analogs, attributed to improved membrane permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for pyrazole-carboxylic acids?

Conflicting yields may arise from:

- Reaction scale : Milligram-scale reactions often have lower yields due to handling losses.

- Catalyst purity : Trace metal contaminants in palladium catalysts can alter efficiency .

- Workup protocols : Incomplete acid precipitation or column chromatography artifacts. Solution : Reproduce methods with rigorous quality control (e.g., HPLC-grade solvents, inert atmosphere) and report detailed procedural variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.